1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate (also known as N-Boc-L-pyroglutamic acid ethyl ester) has the molecular formula C₁₂H₁₉NO₅ . It is a compound with an average mass of 257.283 Da and a monoisotopic mass of 257.126312 Da . The chemical structure features a pyrrolidine ring with tert-butyl, ethyl, and trimethyl substituents .
Molecular Structure Analysis
The molecular structure consists of a pyrrolidine ring with two carboxylate groups. The tert-butyl and ethyl substituents are attached to the nitrogen atom. The stereochemistry of the compound is defined by a single stereocenter .
Scientific Research Applications
Supramolecular Chemistry
Research by Samipillai et al. (2016) on substituted oxopyrrolidine analogues, including compounds structurally related to "1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate," revealed their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as CH⋯O and CH⋯π, despite lacking traditional hydrogen bond donors and acceptors. This study underscores the significance of weak interactions in controlling molecular conformation and highlights the scaffold's potential in creating intricate supramolecular structures (Samipillai et al., 2016).
Synthetic Methodology
Svete et al. (2010) demonstrated the parallel solution-phase synthesis of a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, offering a range of yields. This methodology facilitates the production of diverse derivatives of the oxopyrrolidine scaffold, showcasing its versatility in synthetic organic chemistry (Svete et al., 2010).
Reaction Mechanisms and Characterization
Çolak et al. (2021) explored the synthesis, characterization, and thermal analysis of compounds structurally akin to "this compound," highlighting their potential in materials science and pharmaceutical research. Their study also delves into X-ray and DFT analyses, offering insights into the molecular and crystal structure of these compounds (Çolak et al., 2021).
Catalysis
Dong et al. (2017) reported on highly active and efficient catalysts for the alkoxycarbonylation of alkenes, utilizing a palladium catalyst system that could be related to the synthetic versatility of oxopyrrolidine derivatives. Their work exemplifies the compound's utility in catalytic processes, potentially including those involving "this compound" or its analogues (Dong et al., 2017).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-8-20-11(18)15(7)9-14(5,6)10(17)16(15)12(19)21-13(2,3)4/h8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEXPUYIPCIZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134789 | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-88-3 | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001353-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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